Ectylurea

Beschreibung

Eigenschaften

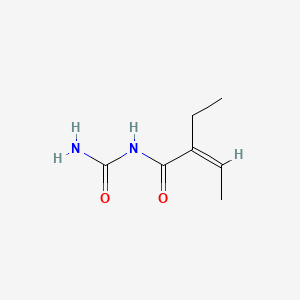

IUPAC Name |

(Z)-N-carbamoyl-2-ethylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-5(4-2)6(10)9-7(8)11/h3H,4H2,1-2H3,(H3,8,9,10,11)/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUPYFTWJOZAOB-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C)/C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018991 | |

| Record name | Ectylurea [INN:BAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-04-5 | |

| Record name | (2Z)-N-(Aminocarbonyl)-2-ethyl-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectylurea [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectylurea [INN:BAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ectylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U73ZZU4JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ectylurea: An In-depth Technical Guide on its Core Mechanism of Action as a Sedative-Hypnotic

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ectylurea is an older sedative-hypnotic drug, and detailed modern mechanistic studies are scarce in publicly available literature. This guide synthesizes the available historical and pharmacological context to provide a comprehensive overview of its presumed mechanism of action.

Introduction

This compound, chemically (Z)-N-(aminocarbonyl)-2-ethyl-2-butenamide, is a short-acting sedative and hypnotic agent belonging to the acyclic ureide class of drugs. Historically, it was prescribed for the management of anxiety and insomnia. While newer agents with more specific mechanisms and favorable safety profiles have largely superseded it, understanding the pharmacological principles of older drugs like this compound can provide valuable insights for modern drug discovery and development. This document aims to provide a detailed technical overview of the putative mechanism of action of this compound, drawing from the broader understanding of ureide sedatives and general principles of sedative-hypnotic pharmacology.

Presumed Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

While direct and definitive experimental evidence for this compound's mechanism of action is limited in contemporary scientific literature, its sedative-hypnotic effects are most likely mediated through the enhancement of inhibitory neurotransmission in the central nervous system (CNS). The primary target for many sedative-hypnotic drugs, including the broader class of ureides to which this compound belongs, is the γ-aminobutyric acid type A (GABA-A) receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.

This compound is presumed to act as a positive allosteric modulator (PAM) of the GABA-A receptor. This means it likely binds to a site on the receptor that is distinct from the GABA binding site. This binding is thought to induce a conformational change in the receptor that increases the efficiency of GABAergic neurotransmission. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the natural ligand, GABA.

The potentiation of GABA-A receptor function by this compound would lead to a generalized depression of the CNS, resulting in the observed sedative and hypnotic effects.

Signaling Pathway Diagram

Caption: Presumed signaling pathway for this compound's sedative-hypnotic effect.

Quantitative Data

A thorough review of available scientific literature did not yield specific quantitative data regarding this compound's binding affinity (K_d, K_i) or functional potency (IC_50, EC_50) at the GABA-A receptor or any other specific molecular target. The table below is provided as a template for such data, which remains to be determined through modern experimental investigation.

| Parameter | Value | Target | Reference |

| Binding Affinity (K_i) | Not Available | GABA-A Receptor | - |

| Functional Potency (EC_50) | Not Available | GABA-A Receptor | - |

| LD_50 (Oral, Rat) | 2500 mg/kg | - | Pindell et al., 1953[1] |

| LD_50 (IP, Rat) | 900 mg/kg | - | Pindell et al., 1953[1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent cerebral cortex, a brain region rich in GABA-A receptors.

-

Radioligand: Use a radiolabeled ligand that binds to a specific site on the GABA-A receptor, such as [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine binding site.

-

Competition Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (K_i) of this compound, which reflects its binding affinity.

Electrophysiology (Patch-Clamp) Studies

Objective: To determine the functional effect of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293 cells) expressing specific subtypes of the GABA-A receptor.

-

Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record chloride currents.

-

GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

-

This compound Co-application: Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-induced current.

-

Data Analysis: Plot the concentration-response curve for this compound's potentiation of the GABA response to determine its EC_50 (the concentration at which it produces 50% of its maximal effect).

Experimental Workflow Diagram

Caption: Standard experimental workflows to investigate this compound's mechanism.

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound are not available, the general structural features of ureide sedatives suggest that the acyl group and the alkyl substituents are crucial for their CNS depressant activity. The unsaturated bond in the crotonoyl moiety of this compound may also influence its pharmacokinetic and pharmacodynamic properties. Further research is needed to delineate the precise structural determinants of this compound's activity.

Conclusion

This compound, a member of the ureide class of sedative-hypnotics, is presumed to exert its therapeutic effects through positive allosteric modulation of the GABA-A receptor. This mechanism, shared by many CNS depressants, involves enhancing the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability. Despite this plausible hypothesis, there is a notable absence of modern, detailed experimental data to definitively confirm this mechanism and to quantify the interaction of this compound with its molecular target. Further investigation using contemporary pharmacological techniques, such as radioligand binding assays and electrophysiology, is necessary to fully elucidate the core mechanism of action of this compound and to determine its precise molecular interactions. Such studies would not only provide a more complete understanding of this historical drug but could also inform the development of novel sedative and hypnotic agents.

References

Ectylurea: An In-depth Technical Guide on In Vivo Sedative Effects in Animal Models

Disclaimer: Due to the limited availability of specific in vivo studies on the sedative effects of Ectylurea in publicly accessible scientific literature, this guide provides a comprehensive overview based on existing toxicological data and general pharmacological principles of sedative testing in animal models. The experimental protocols and signaling pathways described are illustrative and based on standard methodologies used for sedative-hypnotic agents, as direct studies on this compound are not sufficiently detailed in the available literature.

Introduction to this compound

This compound is a compound classified as a sedative and hypnotic agent. Historically, it has been used to alleviate tension and anxiety. As an N-acylurea derivative, its pharmacological profile suggests potential interactions with the central nervous system (CNS) leading to its sedative properties. While its clinical use has largely been superseded by newer agents, understanding its effects in animal models remains relevant for toxicological and pharmacological research.

Quantitative Toxicological Data

The primary quantitative data available for this compound pertains to its acute toxicity, specifically the median lethal dose (LD50) in rats. This information is crucial for dose selection in preclinical sedative studies.

| Quantitative Data on this compound | |

| Parameter | Value |

| LD50 in rats (oral) | 2500 mg/kg |

| LD50 in rats (intraperitoneal) | 900 mg/kg |

Data sourced from historical toxicological studies.

General Experimental Protocols for Assessing Sedative Effects

While specific protocols for this compound are not detailed in the available literature, the following are standard in vivo assays used to evaluate the sedative effects of CNS depressant drugs in rodent models.

Open Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior. A reduction in these parameters is indicative of sedation.

Methodology:

-

Animals: Male or female mice (e.g., Swiss Webster) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old.

-

Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

A vehicle control (e.g., saline, distilled water with a suspending agent) or this compound at various doses is administered, typically via oral gavage or intraperitoneal injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), each animal is placed individually in the center of the open field arena.

-

Locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) is recorded for a set duration (e.g., 10-30 minutes).

-

-

Data Analysis: The mean values of the measured parameters for the this compound-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Rotarod Test

Objective: To evaluate motor coordination and balance. Impairment in performance on the rotarod can indicate sedation or muscle relaxant effects.

Methodology:

-

Animals: Mice or rats are trained on the apparatus for several days prior to the experiment to achieve a stable baseline performance.

-

Apparatus: A rotating rod that can be set at a constant or accelerating speed.

-

Procedure:

-

On the test day, baseline performance (latency to fall) is recorded for each animal.

-

Vehicle or this compound is administered.

-

At peak effect time, animals are placed back on the rotarod, and the latency to fall is recorded. A cut-off time is typically set (e.g., 300 seconds).

-

-

Data Analysis: The post-treatment latency to fall is compared to the baseline performance and to the vehicle control group.

Potentiation of Barbiturate-Induced Sleep

Objective: To determine if the test compound enhances the hypnotic effects of a sub-hypnotic or hypnotic dose of a barbiturate, suggesting a sedative or CNS depressant action.

Methodology:

-

Animals: Mice are commonly used for this assay.

-

Procedure:

-

Animals are pretreated with either vehicle or this compound.

-

After the appropriate absorption time, a sub-hypnotic or hypnotic dose of a short-acting barbiturate (e.g., pentobarbital sodium) is administered.

-

The onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained) are recorded.

-

-

Data Analysis: The mean onset and duration of sleep in the this compound-treated groups are compared to the vehicle control group.

Visualizations

General Experimental Workflow for Sedative Testing

Caption: A generalized workflow for in vivo sedative testing in animal models.

Hypothetical Signaling Pathway for Sedative Action

Caption: A hypothetical signaling pathway illustrating a potential mechanism of sedative action via modulation of the GABA-A receptor.

Conclusion

Ectylurea: An Examination of its Neurochemical Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectylurea, a sedative and hypnotic agent, has a history of use in the management of anxiety and tension. As an N-acylurea, its mechanism of action is presumed to involve the modulation of central nervous system pathways to induce its therapeutic effects. However, a comprehensive body of publicly available research detailing the specific neurochemical pathways affected by this compound is notably limited. This technical guide synthesizes the available information and explores potential mechanisms based on its therapeutic class and chemical structure. The primary aim is to provide a foundational understanding for researchers and professionals in drug development, highlighting areas where further investigation is critically needed.

Introduction

This compound, chemically known as (Z)-N-(aminocarbonyl)-2-ethyl-2-butenamide, is classified as a sedative and hypnotic agent.[1][2] It has been marketed under various trade names, including Astyn, Nostyn, and Levanil, for the treatment of anxiety and tension.[1][3] While its clinical use has largely been superseded by newer anxiolytics with more well-defined mechanisms of action and safety profiles, understanding the neuropharmacology of older drugs like this compound can still provide valuable insights for modern drug discovery. This document serves as a technical guide to the known and potential neurochemical interactions of this compound, with a focus on providing a framework for future research.

Putative Neurochemical Pathways

Direct and detailed experimental evidence elucidating the specific neurochemical pathways modulated by this compound is scarce in the current scientific literature. However, based on its classification as a sedative and its structural characteristics as an acylurea, several potential pathways can be hypothesized.

GABAergic System Modulation

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a common target for sedative and anxiolytic drugs.[4] The sedative effects of many compounds are mediated through the enhancement of GABAergic transmission, primarily via positive allosteric modulation of the GABA-A receptor. It is plausible that this compound may interact with the GABA-A receptor complex, leading to an increased influx of chloride ions and subsequent hyperpolarization of neurons. This would result in a dampening of neuronal excitability, producing the observed sedative and anxiolytic effects.

The following diagram illustrates the general mechanism of GABA-A receptor activation, a potential target for this compound.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to increased availability of these neurotransmitters in the synaptic cleft, which can have antidepressant and anxiolytic effects. Some acylurea derivatives have been investigated for their MAO inhibitory properties. While there is no direct evidence to suggest that this compound is a potent MAO inhibitor, this remains a potential avenue for its mechanism of action that warrants investigation.

The following diagram outlines the general pathway of monoamine degradation and the potential point of intervention for an MAO inhibitor.

Quantitative Data

| Parameter | Value | Reference |

| GABA-A Receptor Binding Affinity (Ki) | Not Reported | N/A |

| Monoamine Oxidase Inhibition (IC50) | Not Reported | N/A |

| In-vivo Neurotransmitter Level Changes | Not Reported | N/A |

Experimental Protocols

Detailed experimental protocols from primary research focused specifically on the neurochemical pathways affected by this compound are not available in the public domain. To investigate the putative mechanisms of action, the following experimental workflows are proposed.

Proposed Workflow for Investigating GABA-A Receptor Interaction

Proposed Workflow for Investigating MAO Inhibition

Conclusion and Future Directions

This compound's history as a sedative and anxiolytic suggests its interaction with key inhibitory pathways in the central nervous system. While direct evidence is lacking, the GABAergic system stands out as a primary putative target. The potential for monoamine oxidase inhibition also presents a plausible, yet unexplored, mechanism. The absence of robust quantitative data and detailed experimental studies represents a significant knowledge gap.

For researchers and professionals in drug development, this compound presents an opportunity for foundational research. The proposed experimental workflows provide a roadmap for elucidating its precise mechanism of action. Such studies would not only clarify the neuropharmacology of this historical compound but could also uncover novel structure-activity relationships within the acylurea class of molecules, potentially informing the design of new therapeutic agents with improved efficacy and safety profiles. Future research should prioritize in vitro binding and functional assays, followed by in vivo neurochemical and behavioral studies to comprehensively characterize the neurochemical pathways affected by this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Ectylurea and Other Urea Derivatives in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea derivatives are a class of organic compounds with significant applications in the pharmaceutical and agrochemical industries. Ectylurea, a short-acting sedative and hypnotic drug, is one such example. The accurate and reliable quantification of these compounds in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. However, the inherent thermal lability and high polarity of many urea derivatives pose a significant challenge for their direct analysis by gas chromatography (GC). These compounds tend to undergo thermal decomposition in the hot GC injector and on the analytical column, leading to poor peak shapes, low sensitivity, and inaccurate results.

To overcome these challenges, a derivatization step is often employed to convert the polar and thermally labile urea derivatives into more volatile and stable analogues suitable for GC analysis. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose. This application note details a robust and sensitive GC-MS method for the quantification of this compound and other related urea derivatives after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle

The analytical method is based on the derivatization of the active hydrogens in the urea functional group of this compound and related compounds with BSTFA to form their corresponding trimethylsilyl (TMS) derivatives. The resulting TMS derivatives are more volatile and thermally stable, allowing for their successful separation and detection by GC-MS. Quantification is achieved by monitoring specific ions of the derivatized analytes in selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Related urea derivative standards (e.g., Allylisopropylacetylurea, Crotonylurea) (≥98% purity)

-

Internal Standard (IS): Heptylurea or a suitable stable isotope-labeled analogue

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Nitrogen gas (high purity)

-

0.22 µm Syringe filters

2. Instrumentation

-

Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS)

-

Autosampler

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Heating block or oven for derivatization

-

Vortex mixer

-

Centrifuge

3. Preparation of Standard and Sample Solutions

3.1. Standard Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of each standard (this compound, related derivatives, and IS) into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with methanol. These stock solutions should be stored at 2-8°C.

3.2. Working Standard Solutions

-

Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Prepare a working internal standard solution of 10 µg/mL in methanol.

3.3. Sample Preparation (from a solid dosage form)

-

Accurately weigh and finely powder a representative number of tablets.

-

Weigh an amount of powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the API.

-

Allow the solution to cool to room temperature and dilute to the mark with methanol.

-

Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

4. Derivatization Protocol

-

Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

-

Add 10 µL of the 10 µg/mL internal standard working solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.

-

Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent) and 50 µL of BSTFA (+1% TMCS) to the dried residue.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 45 minutes in a heating block or oven to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

5. GC-MS Method Parameters

| Parameter | Condition |

| GC System | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (Split open after 1 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 100°C, hold for 2 minutes |

| Ramp 1 | 10°C/min to 200°C, hold for 2 minutes |

| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |

| MS System | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 5 minutes |

Data Presentation

Table 1: Quantitative Data for Silylated Urea Derivatives

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound-TMS | ~10.5 | 156 (M-TMS) | 113, 228 (M+) | ~0.1 | ~0.3 |

| Allylisopropylacetylurea-TMS | ~11.2 | 154 | 112, 226 (M+) | ~0.1 | ~0.3 |

| Crotonylurea-TMS | ~9.8 | 128 (M-TMS) | 85, 200 (M+) | ~0.2 | ~0.6 |

| Heptylurea-TMS (IS) | ~12.1 | 158 (M-TMS) | 115, 230 (M+) | N/A | N/A |

Note: The retention times and m/z values are illustrative and should be confirmed experimentally. The molecular ion (M+) of the TMS derivative may be of low abundance or absent. Fragments resulting from the loss of a TMS group or other characteristic fragments are often used for quantification. The mass spectrum for underivatized this compound shows a prominent ion at m/z 113.

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Silylation of this compound with BSTFA.

Results and Discussion

The developed GC-MS method with a prior silylation step allows for the effective analysis of thermally labile urea derivatives like this compound. The derivatization with BSTFA successfully converts the polar -NH groups of the urea moiety into non-polar trimethylsilyl groups, which significantly increases the volatility and thermal stability of the analytes. This results in sharp, symmetrical chromatographic peaks and improved sensitivity.

The use of a non-polar column like a DB-5ms provides good separation of the derivatized urea compounds. The temperature program is optimized to ensure adequate separation from solvent peaks and matrix components while keeping the run time reasonably short.

For mass spectrometric detection, electron ionization (EI) at 70 eV provides characteristic fragmentation patterns. While the molecular ion of the TMS derivative may be present, it is often of low abundance. More stable and abundant fragment ions, typically resulting from the loss of a methyl group or the entire TMS group, are chosen for quantification in SIM mode to enhance sensitivity and selectivity. The use of an internal standard corrects for variations in sample preparation, derivatization efficiency, and injection volume, thereby improving the accuracy and precision of the method. The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note presents a detailed and reliable GC-MS method for the quantitative analysis of this compound and other urea derivatives in

Application Note: Identification and Quantification of Ectylurea Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Ectylurea and its putative metabolites in biological matrices. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and serves as a foundational method for pharmacokinetic and metabolism studies of this compound. Due to the limited availability of specific metabolism data for this compound, this note outlines a strategy based on established biotransformation pathways for structurally related compounds.

Introduction

This compound, a sedative and hypnotic drug, is a urea derivative whose metabolic fate has not been extensively characterized. Understanding the biotransformation of this compound is crucial for elucidating its pharmacokinetic profile, identifying potentially active or toxic metabolites, and ensuring drug safety and efficacy. This application note describes a sensitive and specific LC-MS/MS method for the separation, identification, and quantification of this compound and its predicted metabolites. The methodology is designed to be applicable to various biological matrices, such as plasma and urine, and is suitable for high-throughput analysis in a drug development setting.

Predicted Metabolic Pathways of this compound

The metabolic pathways of many xenobiotics, including drugs, are primarily categorized into Phase I and Phase II reactions, which aim to increase their polarity and facilitate their excretion[1]. While specific metabolic pathways for this compound are not extensively documented in the public domain, plausible biotransformation routes can be predicted based on its chemical structure and the known metabolism of similar urea-containing compounds and aliphatic chains.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis, catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver[1]. For this compound, the following Phase I transformations are anticipated:

-

Hydroxylation: The ethyl and crotonyl side chains are susceptible to hydroxylation at various positions, leading to the formation of primary, secondary, and tertiary alcohol metabolites.

-

Oxidation: The alcohol metabolites can be further oxidized to aldehydes, ketones, and carboxylic acids. For instance, the terminal methyl group of the ethyl side chain could be oxidized to a carboxylic acid.

-

N-Dealkylation: While less common for this structure, cleavage of the ethyl group from the urea nitrogen could potentially occur.

-

Hydration: The double bond in the crotonyl group can be hydrated to form a diol.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility for excretion[1].

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid.

-

Sulfation: Hydroxylated metabolites can also undergo sulfation.

Based on these principles, a putative metabolic pathway for this compound is proposed below.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for cleaning up complex biological samples and concentrating the analytes of interest[2].

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended for this analysis[3].

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

The following table provides hypothetical but plausible MRM transitions for this compound and its predicted metabolites. These transitions would need to be optimized using authentic standards when available.

Table 2: Hypothetical MRM Transitions for this compound and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 171.1 | 115.1 | 15 |

| Hydroxy-Ectylurea | 187.1 | 115.1 | 18 |

| Carboxy-Ectylurea | 201.1 | 115.1 | 20 |

| Diol-Ectylurea | 189.1 | 131.1 | 17 |

| This compound Glucuronide | 347.1 | 171.1 | 25 |

Data Presentation

Quantitative data should be presented in a clear and concise manner to allow for easy comparison. The following table illustrates a hypothetical quantitative analysis of this compound and its metabolites in plasma samples collected at different time points after administration.

Table 3: Hypothetical Plasma Concentrations of this compound and its Metabolites (ng/mL)

| Time (hours) | This compound | Hydroxy-Ectylurea | Carboxy-Ectylurea | Diol-Ectylurea | This compound Glucuronide |

| 0.5 | 850.2 | 45.1 | 5.2 | 12.3 | 25.6 |

| 1 | 1230.5 | 110.8 | 15.7 | 35.8 | 68.4 |

| 2 | 985.6 | 250.4 | 45.1 | 78.9 | 150.2 |

| 4 | 560.1 | 315.7 | 89.3 | 110.5 | 280.1 |

| 8 | 210.8 | 280.3 | 120.6 | 95.2 | 350.7 |

| 12 | 85.3 | 150.1 | 95.4 | 50.1 | 250.3 |

| 24 | 10.1 | 40.2 | 35.8 | 15.4 | 98.6 |

Experimental Workflow

The overall experimental workflow for the identification and quantification of this compound metabolites is depicted in the following diagram.

Conclusion

This application note provides a detailed protocol for the identification and quantification of this compound and its putative metabolites using LC-MS/MS. The described sample preparation and analytical methods are designed to be sensitive, specific, and applicable to high-throughput workflows in drug metabolism and pharmacokinetic studies. While the metabolic pathway and MRM transitions are based on scientific predictions, this document provides a strong foundation for researchers to develop and validate a definitive analytical method for this compound metabolism studies. The provided workflow and data presentation format can serve as a template for reporting and interpreting results in a clear and standardized manner. Further studies with synthesized metabolite standards are necessary to confirm the proposed metabolic pathways and to validate the quantitative aspect of this method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Ectylurea Bioanalysis

Welcome to the technical support center for the bioanalysis of Ectylurea. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either signal suppression or enhancement.[1][3] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of this compound.

Q2: What are the primary causes of matrix effects in plasma-based this compound assays?

A2: The most common sources of matrix effects in plasma samples are endogenous phospholipids. These molecules are highly abundant in plasma and can co-elute with the analyte, especially in reversed-phase chromatography, causing significant ion suppression. Other potential sources include salts, proteins that were not completely removed during sample preparation, and co-administered drugs or their metabolites.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A quantitative assessment of matrix effects can be performed by comparing the peak area response of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to that of a neat solution of the analyte at the same concentration. The matrix factor (MF) is calculated as follows:

-

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. A qualitative assessment can be done using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality control samples at a constant concentration. The primary purpose of an IS is to correct for the variability in the analytical procedure, including matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing the most accurate correction.

Troubleshooting Guide

Issue 1: Significant Ion Suppression Observed for this compound

Symptoms:

-

Low signal intensity for this compound in matrix samples compared to neat solutions.

-

Poor assay sensitivity and a high lower limit of quantitation (LLOQ).

-

Inconsistent results between different lots of biological matrix.

Possible Causes and Solutions:

| Potential Cause | Recommended Action |

| Co-elution with Phospholipids | 1. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques to remove phospholipids. Methods like Solid Phase Extraction (SPE) or specialized techniques such as HybridSPE®-Phospholipid are more effective than simple Protein Precipitation (PPT). 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between this compound and the phospholipid elution zone. Using a different stationary phase or an orthogonal technique like UPC²/MS/MS can also be effective. |

| Inefficient Sample Clean-up | Evaluate different sample preparation methods. If using PPT, consider switching to Liquid-Liquid Extraction (LLE) or SPE for a cleaner extract. |

| Inappropriate Internal Standard | If not already in use, switch to a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS will co-elute and experience similar matrix effects, providing better normalization. |

Issue 2: Poor Reproducibility and Precision in Quality Control (QC) Samples

Symptoms:

-

High coefficient of variation (%CV) for QC samples.

-

Inaccurate back-calculated concentrations for calibration standards.

Possible Causes and Solutions:

| Potential Cause | Recommended Action |

| Variable Matrix Effects | 1. Improve Sample Preparation: As with ion suppression, a more robust sample preparation method that effectively removes interfering matrix components is crucial for improving reproducibility. 2. Use a SIL-IS: A stable isotope-labeled internal standard is essential to compensate for inter-sample variations in matrix effects. |

| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the sample preparation process. Adjust pH or add stabilizers if necessary. |

| Carryover | Optimize the autosampler wash procedure and the LC gradient to prevent carryover from high-concentration samples to subsequent injections. |

Quantitative Data Summary

The following table provides a hypothetical example of how to present data when assessing matrix effects from different biological matrix lots.

Table 1: Assessment of Matrix Factor for this compound in Different Lots of Human Plasma

| Plasma Lot | Analyte Peak Area (Post-extraction Spike) | Neat Solution Peak Area | Matrix Factor (MF) | Internal Standard Normalized MF |

| Lot A | 45,280 | 50,150 | 0.90 | 0.99 |

| Lot B | 43,990 | 50,150 | 0.88 | 0.98 |

| Lot C | 46,120 | 50,150 | 0.92 | 1.01 |

| Mean | 45,130 | 50,150 | 0.90 | 0.99 |

| %CV | 2.3% | N/A | 2.2% | 1.5% |

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add the internal standard and 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.

-

Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to facilitate the extraction of this compound into the organic phase.

-

Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Solid Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

-

Pre-treat 100 µL of plasma by adding the internal standard and diluting with 200 µL of 2% phosphoric acid in water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

Caption: General workflow for bioanalytical sample preparation and analysis.

Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.

References

Technical Support Center: Refinement of Animal Models for Consistent Ectylurea Responses

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the consistency and reliability of Ectylurea responses in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and actionable solutions.

Issue 1: High Variability in Behavioral Responses within the Same Treatment Group

| Potential Cause | Troubleshooting & Optimization |

| Inconsistent Drug Administration: Improper technique can lead to variations in the administered dose. | - Ensure all personnel are thoroughly trained and standardized on the chosen route of administration (e.g., oral gavage, intraperitoneal injection). - For oral gavage, use appropriate gavage needle sizes for the animal's weight to prevent injury and ensure accurate delivery.[1][2] - For IP injections, consistently inject into the lower abdominal quadrants to avoid organs.[2][3] |

| Formulation Issues: Poor solubility or stability of this compound in the vehicle can result in inconsistent dosing. | - Verify the solubility of this compound in the chosen vehicle. Consider using a co-solvent system (e.g., DMSO and PEG400) for poorly soluble compounds.[4] - Ensure the formulation is homogenous before each administration, especially for suspensions. - Assess the stability of the formulation over the duration of the experiment. |

| Animal Stress: High stress levels can significantly impact behavioral readouts, particularly in anxiety models. | - Acclimatize animals to the housing facility for at least one week before starting experiments. - Handle animals consistently and gently to minimize stress. - Perform behavioral testing during the same time of day to account for circadian rhythms. |

| Genetic Drift in Animal Strains: Differences in genetic background can contribute to varied responses. | - Source animals from a reputable vendor and specify the exact strain and substrain. - Be aware of potential genetic drift in long-term breeding colonies. |

Issue 2: Lack of a Clear Dose-Response Relationship

| Potential Cause | Troubleshooting & Optimization |

| Inappropriate Dose Range: The selected doses may be too high (causing a plateau effect) or too low (sub-therapeutic). | - Conduct a pilot dose-ranging study with a wide spread of doses to identify the therapeutic window. - Start with a low dose and escalate until a response is observed, or toxicity is noted. |

| Rapid Metabolism or Clearance: this compound may be cleared from the system before it can exert its full effect. | - Conduct pharmacokinetic studies to determine the half-life of this compound in the chosen animal model. - Adjust the dosing frequency based on the pharmacokinetic data to maintain therapeutic concentrations. |

| Saturated Mechanism of Action: The molecular target of this compound may become fully engaged at lower doses, leading to a ceiling effect. | - Investigate the underlying mechanism of action to understand target engagement. - Consider using a different behavioral endpoint that is not subject to a ceiling effect. |

| Metabolic Differences: Species-specific metabolism can alter the effective dose. | - Be aware that metabolic rates can differ significantly between species (e.g., mice often metabolize drugs faster than rats). - Consider in vitro metabolism studies using liver microsomes from different species to predict in vivo metabolism. |

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not fully elucidated in the available literature. As a urea derivative, it may share properties with other compounds in its class that modulate central nervous system activity. Some urea derivatives have been shown to interact with ion channels or neurotransmitter systems. Given its reported use in managing tension and anxiety, potential mechanisms could involve the enhancement of GABAergic inhibition or modulation of excitatory neurotransmission. Further research is required to identify its specific molecular targets.

Q2: How should I determine the starting dose for my this compound experiments?

A2: For a compound with limited in vivo data like this compound, a conservative approach to dose selection is recommended.

-

Literature Review: Search for in vivo studies on structurally similar urea compounds to inform a potential starting dose range.

-

In Vitro Data: If available, use in vitro EC50 or IC50 values as a starting point for dose calculations, though direct extrapolation is often not accurate.

-

Dose Escalation Study: Begin with a low, likely sub-therapeutic dose (e.g., 1-5 mg/kg) and incrementally increase the dose in subsequent cohorts while monitoring for behavioral changes and signs of toxicity.

Q3: What are the most appropriate animal models for studying the anxiolytic effects of this compound?

A3: Mice and rats are the most commonly used species for modeling anxiety-like behaviors. The choice of strain is also critical, as some strains are inherently more anxious than others. For example, BALB/c mice often exhibit higher baseline anxiety levels compared to C57BL/6 mice.

Q4: Which behavioral assays are recommended for assessing the anxiolytic potential of this compound?

A4: A battery of tests is recommended to provide a comprehensive assessment of anxiety-like behavior.

| Behavioral Assay | Principle | Key Parameters Measured |

| Elevated Plus Maze (EPM) | Based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces. | - Time spent in open arms - Number of entries into open arms |

| Light-Dark Box | Relies on the conflict between the innate preference of rodents for dark areas and their drive to explore a novel environment. | - Time spent in the light compartment - Number of transitions between compartments |

| Marble Burying Test | Assesses anxiety and compulsive-like behavior based on the tendency of mice to bury novel objects in their bedding. | - Number of marbles buried |

| Open Field Test | Evaluates general locomotor activity and anxiety-like behavior in a novel, open arena. | - Time spent in the center of the arena - Total distance traveled |

Q5: How should I prepare this compound for administration to animals?

A5: Proper formulation is crucial for consistent results. Due to the potential for poor aqueous solubility, a co-solvent system may be necessary. A general protocol for a urea-based compound is as follows:

-

Solubilization: Dissolve this compound in a minimal amount of a suitable solvent such as Dimethyl sulfoxide (DMSO).

-

Vehicle Preparation: Prepare a vehicle solution, which may include co-solvents like Polyethylene glycol 400 (PEG400) and a surfactant like Tween 80 or Solutol® HS 15 to improve solubility and stability.

-

Final Formulation: Slowly add the dissolved this compound to the vehicle while vortexing to create a clear solution or a fine suspension.

-

Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Note: The final concentration of DMSO should be kept low (typically <10% of the total volume) to avoid toxicity.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects in Mice

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Acclimation: Bring mice to the testing room at least 30 minutes before the experiment begins to acclimate.

-

Administration: Administer this compound or vehicle via the chosen route (e.g., IP, PO) at a predetermined time before the test (e.g., 30 minutes for IP).

-

Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the time spent in the open and closed arms.

-

Count the number of entries into each arm type.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Visualizations

Caption: Experimental workflow for in vivo this compound studies.

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Ectylurea Behavioral Studies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing variability in behavioral studies involving Ectylurea. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary behavioral effect?

This compound is a sedative-hypnotic and anxiolytic agent. In behavioral studies, it is expected to reduce anxiety-like behaviors and, at higher doses, may induce sedation.

Q2: What are the most common behavioral assays used to assess the anxiolytic effects of this compound?

The most common assays are the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests rely on the natural aversion of rodents to open and brightly lit spaces. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the EPM and the center of the OFT.

Q3: What is the likely mechanism of action for this compound?

While specific research on this compound is limited, as an N-acylurea with sedative and anxiolytic properties, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This action would enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability.

Q4: What are the major sources of variability in rodent behavioral studies?

Variability in behavioral studies can arise from several factors, broadly categorized as:

-

Environmental Factors: Lighting, noise levels, and even olfactory cues in the testing room can significantly impact rodent behavior.

-

Experimenter-Related Factors: The handling of the animals, the gender of the experimenter, and inconsistencies in the experimental procedure can introduce variability.

-

Animal-Related Factors: The strain, sex, age, and hormonal cycle (in females) of the rodents are critical variables.

-

Procedural Factors: The time of day of testing, the order of different behavioral tests, and the duration of habituation periods can all affect outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that lead to high variability in your this compound behavioral experiments.

dot

Caption: Troubleshooting workflow for high variability.

Problem: No significant effect of this compound is observed.

-

Possible Cause 1: Incorrect Dose. The dose of this compound may be too low to elicit an anxiolytic response or so high that it causes sedation, which can mask anxiolytic effects (i.e., the animal is too sedated to explore).

-

Solution: Perform a dose-response study to determine the optimal concentration of this compound for the desired behavioral effect.

-

-

Possible Cause 2: Insufficient Habituation. Animals that are not properly habituated to the testing room may exhibit high levels of anxiety, which can overshadow the effects of the drug.

-

Solution: Ensure a consistent and adequate habituation period (e.g., 30-60 minutes) in the testing room before each experiment.

-

Problem: High variability between individual animals in the same group.

-

Possible Cause 1: Inconsistent Drug Administration. Variability in the volume or concentration of the administered this compound solution can lead to differing behavioral responses.

-

Solution: Ensure precise and consistent administration techniques. For intraperitoneal (IP) injections, ensure the injection site is consistent.

-

-

Possible Cause 2: Social Hierarchy Stress. For group-housed animals, stress from social hierarchy can influence individual behavior.

-

Solution: House animals in stable, consistent groups and consider single housing for a short period before testing, if appropriate for the study design.

-

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in the Elevated Plus Maze (EPM)

| Dose (mg/kg, IP) | Time in Open Arms (seconds) | Open Arm Entries | Closed Arm Entries | | :--- | :--- | :--- |

Ectylurea Preclinical Dosage Optimization: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing dosage regimens for Ectylurea in preclinical studies. The following information, presented in a question-and-answer format, addresses common challenges and provides structured protocols for key experiments.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a preclinical rodent study?

A recommended starting point for a dose-range finding study can be estimated from the reported median lethal dose (LD50). For this compound, the following oral LD50 values have been reported:

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 2500 mg/kg |

| Mouse | Oral | 2500 mg/kg |

A common practice is to start with a dose that is approximately 1/10th of the LD50 and then escalate or de-escalate based on observed tolerability and efficacy. Therefore, a starting dose of 250 mg/kg could be considered for both rats and mice in an initial dose-range finding study. It is crucial to perform a thorough literature review for any new data and to conduct pilot studies to confirm the appropriate starting dose for your specific animal strain and experimental conditions.

2. How should I formulate this compound for oral administration in rodents?

This compound is a crystalline solid. For oral gavage, a suspension is a common and appropriate formulation.

Key Formulation Considerations:

-

Vehicle Selection: A common vehicle for preclinical oral formulations is a mixture of 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in purified water. This helps to create a uniform and stable suspension.

-

Particle Size: If possible, milling the this compound to a uniform, small particle size can improve suspension homogeneity and reduce variability in absorption.

-

Concentration: The concentration of this compound in the vehicle will depend on the desired dose and the maximum volume that can be administered to the animal. For mice, the typical oral gavage volume is 10 mL/kg, and for rats, it is 5-10 mL/kg.

-

Stability: It is essential to assess the stability of the formulation. This includes determining how long the suspension remains homogeneous and whether the drug degrades in the vehicle over the intended period of use. Stability testing should be conducted at the intended storage temperature (e.g., refrigerated or room temperature) and for the duration of the study.

3. What are the key parameters to assess in a dose-range finding study for this compound?

A well-designed dose-range finding study is critical for selecting appropriate doses for subsequent efficacy and toxicity studies.

| Parameter | Method | Purpose |

| Clinical Observations | Daily observation of animals | To identify signs of toxicity such as changes in activity, posture, breathing, and grooming. |

| Body Weight | Daily or weekly measurement | To assess general health and identify potential dose-related weight loss. |

| Food and Water Intake | Daily or weekly measurement | To detect any dose-related changes in appetite or hydration. |

| Pharmacokinetics (PK) | Satellite group blood sampling | To determine key PK parameters like Cmax, Tmax, and AUC at different dose levels. |

| Target Engagement/Pharmacodynamics (PD) | Tissue or blood analysis for relevant biomarkers (if known) | To correlate drug exposure with biological activity. |

4. How can I investigate the in vitro metabolism of this compound to inform my in vivo studies?

Understanding the metabolic stability of this compound can help predict its in vivo clearance and potential for drug-drug interactions. An in vitro metabolic stability assay using liver microsomes is a standard approach.

Experimental Protocol: In Vitro Metabolic Stability Assay

| Step | Description |

| 1. Reagents | Pooled liver microsomes (from the preclinical species of interest, e.g., rat, mouse), |

Validation & Comparative

Unraveling Ectylurea's Cellular Impact: A Comparative Genomics Guide to Identifying Sensitive Pathways

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for utilizing multi-omics approaches to elucidate the molecular mechanisms and identify the cellular pathways sensitive to the sedative-hypnotic agent, Ectylurea.

This compound, a derivative of urea, has been used for its calming effects on the nervous system, though its precise mechanism of action remains largely uncharacterized.[1][2][3] Understanding the pathways perturbed by this compound is crucial for repositioning it for new therapeutic applications and for developing novel drugs with similar activities. This guide outlines a hypothetical, yet plausible, multi-pronged strategy employing comparative genomics, transcriptomics, proteomics, and metabolomics to uncover these this compound-sensitive pathways.

Comparative Multi-Omics Approach: An Overview

To identify this compound-sensitive pathways, a systematic comparison of 'omics' data from treated and untreated biological systems is proposed. This approach allows for a holistic view of the cellular response to the drug, from gene expression changes to metabolic shifts. The following sections detail the experimental design, data presentation, and protocols for a comprehensive investigation.

Experimental Workflow

The proposed workflow integrates data from three key 'omics' platforms to build a comprehensive model of this compound's effects.

Figure 1. A high-level workflow for identifying this compound-sensitive pathways using a multi-omics approach.

Data Presentation: A Comparative Summary

Following the experimental workflow, the quantitative data from each 'omics' platform would be summarized for comparative analysis. The tables below present hypothetical data to illustrate the expected outcomes.

Table 1: Top Differentially Expressed Genes (DEGs) from Transcriptomic Analysis

This table showcases a selection of genes with the most significant changes in expression upon this compound treatment.

| Gene Symbol | Log2 Fold Change | p-value | Putative Function |

| FOS | 2.5 | 1.2e-6 | Transcription factor, immediate early gene |

| BDNF | 1.8 | 3.5e-5 | Brain-Derived Neurotrophic Factor |

| GABRA1 | -1.5 | 8.1e-5 | GABA-A Receptor Subunit Alpha-1 |

| CYP3A4 | 3.1 | 2.0e-7 | Cytochrome P450 Family 3 Subfamily A Member 4 |

| SLC6A4 | -1.2 | 5.4e-4 | Serotonin Transporter |

Table 2: Top Differentially Abundant Proteins from Proteomic Analysis

This table highlights key proteins showing significant changes in abundance, potentially as a direct or indirect result of this compound.

| Protein | UniProt ID | Log2 Fold Change | p-value | Cellular Localization |

| Fos proto-oncogene | P01100 | 2.1 | 5.5e-5 | Nucleus |

| Gamma-aminobutyric acid receptor subunit alpha-1 | P14867 | -1.8 | 2.3e-4 | Cell membrane |

| Cytochrome P450 3A4 | P08684 | 2.8 | 1.1e-6 | Endoplasmic reticulum |

| 14-3-3 protein zeta/delta | P63104 | -1.3 | 9.8e-4 | Cytoplasm |

| Heat shock protein HSP 90-alpha | P07900 | 1.5 | 4.2e-3 | Cytoplasm |

Table 3: Top Differentially Abundant Metabolites from Metabolomic Analysis

This table presents metabolites with significant changes in their levels, indicating alterations in metabolic pathways.

| Metabolite | KEGG ID | Log2 Fold Change | p-value | Associated Pathway |

| Gamma-Aminobutyric acid (GABA) | C00334 | 1.9 | 7.2e-5 | GABAergic synapse |

| Serotonin | C00780 | -1.6 | 3.1e-4 | Tryptophan metabolism |

| Glutamate | C00025 | -1.4 | 8.9e-4 | Glutamatergic synapse |

| N-Acetylaspartate | C01042 | -1.2 | 5.6e-3 | Amino acid metabolism |

| Kynurenic acid | C01724 | 1.5 | 2.1e-3 | Tryptophan metabolism |

Hypothesized this compound-Sensitive Pathway

Based on the hypothetical data, a primary this compound-sensitive pathway can be proposed. The data suggests a modulation of neurotransmitter systems, particularly the GABAergic and serotonergic pathways, along with an induction of stress-response genes.

Figure 2. A hypothesized signaling pathway affected by this compound, integrating multi-omics data.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings.

Cell Culture and this compound Treatment

-

Cell Line: Human neuroblastoma cell line SH-SY5Y.

-

Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with fresh medium containing either this compound (final concentration 100 µM, dissolved in DMSO) or vehicle (0.1% DMSO). Cells are incubated for 24 hours before harvesting.

Transcriptomic Analysis (RNA-Seq)

-

RNA Extraction: Total RNA is extracted from cell pellets using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: RNA-Seq libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing is performed on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.

-

Data Analysis: Raw sequencing reads are quality-controlled using FastQC. Reads are then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels are quantified using RSEM. Differential expression analysis is performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

Proteomic Analysis (LC-MS/MS)

-

Protein Extraction and Digestion: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the BCA assay. 100 µg of protein from each sample is subjected to in-solution trypsin digestion.

-

LC-MS/MS Analysis: Tryptic peptides are analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with an UltiMate 3000 RSLCnano system. Peptides are separated on a C18 column with a 120-minute gradient.

-

Data Analysis: Raw data files are processed with MaxQuant software for protein identification and quantification using the label-free quantification (LFQ) algorithm. The data is searched against the UniProt human database. Statistical analysis is performed using Perseus software. Proteins with a |log2 fold change| > 1 and a p-value < 0.05 are considered significantly differentially abundant.

Metabolomic Analysis (GC-MS/UPLC-MS)

-

Metabolite Extraction: Metabolites are extracted from cell pellets using a cold methanol-water (80:20) solution. The extracts are centrifuged, and the supernatant is dried under nitrogen.

-

GC-MS and UPLC-MS Analysis: The dried extracts are derivatized and analyzed by GC-MS for volatile metabolites and reconstituted in a suitable solvent for UPLC-MS analysis for non-volatile metabolites.

-

Data Analysis: Raw data is processed using vendor-specific software for peak picking and integration. Metabolite identification is performed by matching mass spectra and retention times to a reference library (e.g., NIST, METLIN). Statistical analysis is performed using MetaboAnalyst. Metabolites with a |log2 fold change| > 1 and a p-value < 0.05 are considered significantly differentially abundant.

Conclusion

The presented comparative genomics guide provides a robust framework for elucidating the molecular mechanisms of this compound. By integrating transcriptomic, proteomic, and metabolomic data, researchers can identify key this compound-sensitive pathways, paving the way for a deeper understanding of its therapeutic effects and potential for new drug development. The hypothetical data and pathways presented herein serve as a template for what can be expected from such a comprehensive study. The detailed protocols offer a starting point for laboratories equipped for multi-omics analysis. This integrated approach is a powerful tool in modern pharmacology for moving beyond phenotypic observations to a detailed molecular understanding of drug action.

References

Safety Operating Guide

Navigating the Safe Disposal of Ectylurea: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ectylurea, ensuring the protection of personnel and the environment. While specific institutional and local regulations must always be consulted, these procedures offer a robust framework for responsible waste management.

Core Principles of this compound Waste Management

This compound, as a chemical substance, requires careful handling and disposal through an approved waste disposal plant.[1][2][3] It is imperative to treat all this compound waste as potentially hazardous, necessitating segregation from general refuse.[4]

Quantitative Data Summary for Urea-Based Chemical Waste

The following table summarizes key parameters for the disposal of urea-based compounds, providing a reference for establishing internal laboratory protocols for this compound.

| Parameter | Guideline | Source |

| Waste Classification | To be disposed of as hazardous chemical waste. | [1] |

| Container Type | Sealable, chemically compatible container (e.g., polyethylene). | |

| Labeling | Label containers as "Hazardous Waste" with the chemical name and quantity. The date of first waste addition should also be included. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | |

| Incompatible Materials | Strong oxidizing agents. |

Experimental Protocols: Step-by-Step Disposal Procedures

This section details the methodologies for the safe handling and disposal of solid this compound waste and contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves.

-

Body Protection: A fully-buttoned laboratory coat.

Waste Collection and Segregation

-

Solid Waste: All solid this compound waste, including contaminated items such as weighing paper, pipette tips, and disposable labware, must be collected in a designated, sealable, and chemically compatible waste container.

-

Labeling: Immediately upon adding waste, the container must be clearly labeled as "Hazardous Waste: this compound" and include the date the first waste was added.

-

Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Spill Cleanup

In the event of an this compound spill, follow these steps:

-

Alert Personnel: Notify others in the immediate vicinity of the spill.

-

Ensure Ventilation: Work in a well-ventilated area.

-

Containment: Wearing appropriate PPE, mechanically collect the spilled solid material using a scoop or brush. Avoid generating dust.

-

Disposal of Spilled Material: Place the collected material into the designated hazardous waste container for this compound.

-

Decontamination: Decontaminate the spill area with a suitable solvent, such as water, and absorb the cleaning material with an inert absorbent.

-

Dispose of Cleanup Materials: All contaminated absorbent materials must be disposed of as this compound hazardous waste.

Final Disposal

-

Container Sealing: Once the waste container is full, securely seal the lid.

-

Request for Collection: Complete a chemical waste collection request form as per your institution's procedures.

-